molecular formula C14H22ClNO2 B12494156 N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine

N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine

Cat. No.: B12494156
M. Wt: 271.78 g/mol
InChI Key: HOWXVEQSUZIWQX-UHFFFAOYSA-N
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Description

(5-Chloro-2-ethoxyphenyl)methylamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and two ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-ethoxyphenyl)methylamine typically involves the reaction of 5-chloro-2-ethoxybenzyl chloride with 3-ethoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-ethoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5-Chloro-2-ethoxyphenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-chloro-2-ethoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-ethoxyphenyl)methylamine
  • (5-Chloro-2-ethoxyphenyl)methylmethylamine
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

(5-Chloro-2-ethoxyphenyl)methylamine is unique due to its specific structural features, such as the presence of two ethoxy groups and a chloro-substituted phenyl ring

Properties

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C14H22ClNO2/c1-3-17-9-5-8-16-11-12-10-13(15)6-7-14(12)18-4-2/h6-7,10,16H,3-5,8-9,11H2,1-2H3

InChI Key

HOWXVEQSUZIWQX-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=C(C=CC(=C1)Cl)OCC

Origin of Product

United States

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